molecular formula C7H3ClF3IO2 B13922117 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol

5-Chloro-2-iodo-4-(trifluoromethoxy)phenol

Cat. No.: B13922117
M. Wt: 338.45 g/mol
InChI Key: HBZSQKQIQUHLMV-UHFFFAOYSA-N
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Description

5-Chloro-2-iodo-4-(trifluoromethoxy)phenol is a halogenated phenol derivative with the molecular formula C7H3ClF3IO2 This compound is characterized by the presence of chlorine, iodine, and trifluoromethoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol typically involves multi-step reactions starting from commercially available precursors. One common method involves the iodination of 5-chloro-2-hydroxy-4-(trifluoromethoxy)benzene using iodine and an oxidizing agent such as sodium iodate under acidic conditions. The reaction is carried out at a controlled temperature to ensure selective iodination at the desired position on the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-iodo-4-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to corresponding hydroquinones.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-2-iodo-4-(trifluoromethoxy)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the trifluoromethoxy group can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-iodo-5-(trifluoromethoxy)phenol
  • 4-Fluoro-3-iodo-5-(trifluoromethoxy)phenol

Uniqueness

5-Chloro-2-iodo-4-(trifluoromethoxy)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and physical properties. The combination of chlorine, iodine, and trifluoromethoxy groups makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C7H3ClF3IO2

Molecular Weight

338.45 g/mol

IUPAC Name

5-chloro-2-iodo-4-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H3ClF3IO2/c8-3-1-5(13)4(12)2-6(3)14-7(9,10)11/h1-2,13H

InChI Key

HBZSQKQIQUHLMV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(F)(F)F)I)O

Origin of Product

United States

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